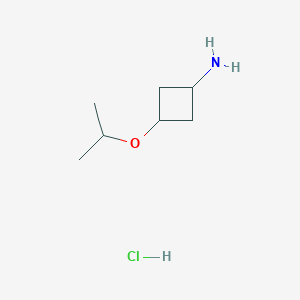
cis-3-(Propan-2-yloxy)cyclobutan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Cis-3-(Propan-2-yloxy)cyclobutan-1-amine hydrochloride” is a chemical compound with the CAS Number: 1909294-44-5 . It has a molecular weight of 165.66 and its linear formula is C7H16CLNO . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “cis-3-(Propan-2-yloxy)cyclobutan-1-amine hydrochloride” is represented by the linear formula C7H16CLNO . This indicates that the molecule is composed of seven carbon atoms, sixteen hydrogen atoms, one chlorine atom, one nitrogen atom, and one oxygen atom .Physical And Chemical Properties Analysis
This compound has a molecular weight of 165.66 . It is recommended to be stored at 0-8°C .Scientific Research Applications
Solvent Effects on Coordination Complex Reactions
Solvent composition significantly affects the solvolysis rate of coordination complexes involving cyclobutane derivatives. The study by A. Dash and J. Pradhan (1989) shows how solvent mixtures influence the kinetics of solvolysis reactions, suggesting that the solvolysis rate depends on the solvent's dielectric constant and overall acidity/basicity. This research provides insight into how different solvents can be utilized to optimize reactions involving cyclobutane derivatives for various scientific applications (Dash & Pradhan, 1989).
Stereoselective Synthesis of Cyclobutane Scaffolds
The stereoselective synthesis of tri-functionalized cyclobutane scaffolds offers a versatile approach for creating a range of cyclobutane-based compounds with potential biomedical applications. Zong Chang et al. (2019) describe methods for achieving cis-trans stereoisomers from a single precursor, highlighting the synthetic flexibility and potential for generating novel cyclobutane derivatives for research purposes (Chang et al., 2019).
Anticancer Complexes Featuring Cyclobutane
Research by Weiping Liu et al. (2013) on mixed-NH3/amine platinum (II) complexes with 3-dichoroacetoxylcyclobutane-1,1-dicarboxylate demonstrates the potential of cyclobutane-containing complexes in cancer treatment. These complexes show selective cytotoxicity towards cancer cells, providing a novel approach to developing platinum-based anticancer drugs that might overcome drug resistance (Liu et al., 2013).
Cyclobutane in Biomedical Applications
The preparation of cyclobutane-containing scaffolds for use as surfactants, gelators, and metal cation ligands, as reported by O. Illa et al. (2019), underscores the compound's versatility in biomedical and material science applications. The common structural feature of a cyclobutane ring in these compounds suggests potential for their use in diverse scientific fields (Illa et al., 2019).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed . The hazard statements include H302: Harmful if swallowed . Precautionary statements include P264: Wash thoroughly after handling, P270: Do not eat, drink or smoke when using this product, P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell, P330: Rinse mouth, and P501: Dispose of contents/container to an approved waste disposal plant .
properties
IUPAC Name |
3-propan-2-yloxycyclobutan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-5(2)9-7-3-6(8)4-7;/h5-7H,3-4,8H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPDDGEKVYGRBKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1CC(C1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-chloro-2-fluorophenyl)-3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}dihydro-1H-pyrrole-2,5-dione](/img/structure/B2963823.png)
![(2-Fluorophenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2963824.png)
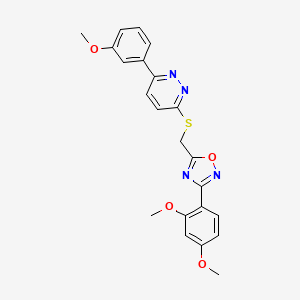
![1,8-Dioxaspiro[4.5]decane-2-carboxylic acid](/img/structure/B2963828.png)
![2-(3-Chloro-4-ethoxyphenyl)-4-[(2-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2963830.png)
![2-(Furan-2-yl)-5-(phenyl(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2963832.png)
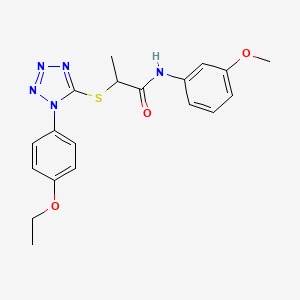
![1-Bromo-4-{[(Z)-2,3,3,3-tetrafluoroprop-1-en-1-yl]oxy}benzene](/img/structure/B2963839.png)
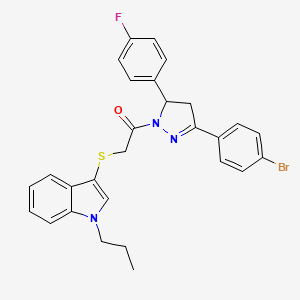
![1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2963841.png)
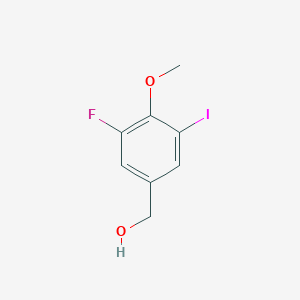
![ethyl 1-(5-{[(2-chloroanilino)carbonyl]amino}-2-pyridinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate](/img/structure/B2963844.png)
![6-cyclopropyl-2-[(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2963845.png)